molecular formula C26H26O7 B8101061 Chrysomycin B

Chrysomycin B

Cat. No.: B8101061
M. Wt: 450.5 g/mol
InChI Key: LBNWMCYHIWPXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysomycin B is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and oxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chrysomycin B typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2-c]isochromen core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these reactions include methanol, sodium hydroxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chrysomycin B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chrysomycin B has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Chrysomycin B involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Share a similar polyphenolic structure and exhibit comparable biological activities.

    Coumarins: Contain a benzopyranone core and are known for their anticoagulant and antimicrobial properties.

    Isoflavonoids: Structurally related to flavonoids and possess estrogenic activity.

Uniqueness

Chrysomycin B is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-hydroxy-4-(3-hydroxy-6-methyloxan-2-yl)-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O7/c1-12-9-16-21(19(10-12)30-3)15-11-20(31-4)23-17(27)8-6-14(22(23)25(15)33-26(16)29)24-18(28)7-5-13(2)32-24/h6,8-11,13,18,24,27-28H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWMCYHIWPXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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